Superior Selectivity for PARP1 Over PARP2: A 23-Fold Improvement Achieved Through Core Scaffold Optimization
In a comparative study of PARP1 and PARP2 inhibition, 2-aminomethylmorpholine (Mor)-based nucleosides exhibited a markedly improved selectivity profile compared to analogs derived from 2-aminomethyl-4-carboxymethylmorpholine (MorGly). The Mor scaffold conferred a selectivity index (IC50 PARP2 / IC50 PARP1) of approximately 23, whereas the MorGly scaffold showed minimal selectivity between the two isoforms [1]. This demonstrates that the unsubstituted morpholine core is essential for achieving the desired PARP1-biased inhibition profile.
| Evidence Dimension | Selectivity Ratio (IC50 PARP2 / IC50 PARP1) |
|---|---|
| Target Compound Data | ~23-fold selectivity for PARP1 |
| Comparator Or Baseline | MorGly (2-aminomethyl-4-carboxymethylmorpholine) scaffold: ~1-fold (non-selective) |
| Quantified Difference | 23-fold higher selectivity for PARP1 over PARP2 |
| Conditions | In vitro PARP1/PARP2 enzymatic assays using thymine- and 5-Br(I)-uracil containing nucleoside derivatives |
Why This Matters
This 23-fold selectivity gain, achieved solely by scaffold choice, directly impacts off-target liability in DNA repair-targeted therapies and validates 2-(aminomethyl)morpholine as the preferred core for PARP1-selective inhibitor programs.
- [1] Chernyshova I, Vasil'eva I, Moor N, et al. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences. 2024;25(23):12526. View Source
